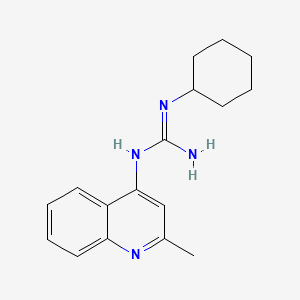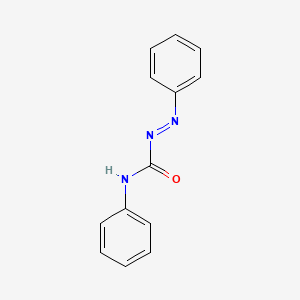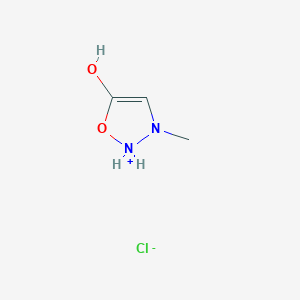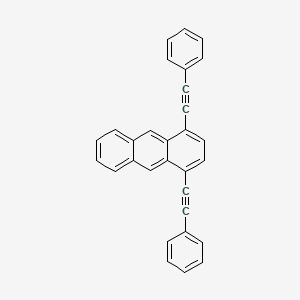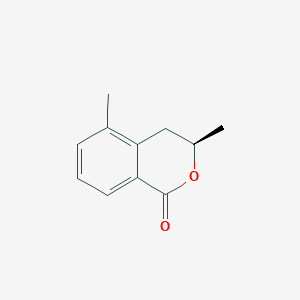![molecular formula C19H20O6 B14476815 Diethyl {[4-(furan-2-carbonyl)phenyl]methyl}propanedioate CAS No. 66318-16-9](/img/structure/B14476815.png)
Diethyl {[4-(furan-2-carbonyl)phenyl]methyl}propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl {[4-(furan-2-carbonyl)phenyl]methyl}propanedioate is an organic compound that features a furan ring, a phenyl group, and a propanedioate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl {[4-(furan-2-carbonyl)phenyl]methyl}propanedioate typically involves the alkylation of diethyl malonate with a suitable electrophile. The reaction conditions often include the use of a base such as sodium ethoxide in ethanol to generate the enolate ion from diethyl malonate, which then reacts with the electrophile to form the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale alkylation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems could enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl {[4-(furan-2-carbonyl)phenyl]methyl}propanedioate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles like bromine or nitric acid for bromination or nitration reactions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol derivatives.
Substitution: Brominated or nitrated phenyl derivatives.
Aplicaciones Científicas De Investigación
Diethyl {[4-(furan-2-carbonyl)phenyl]methyl}propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of Diethyl {[4-(furan-2-carbonyl)phenyl]methyl}propanedioate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to form carboxylic acids, which can then participate in further biochemical reactions. The furan and phenyl groups can interact with enzymes and receptors, influencing biological pathways .
Comparación Con Compuestos Similares
Similar Compounds
Diethyl malonate: A simpler ester with similar reactivity.
Ethyl acetoacetate: Another ester used in organic synthesis with a different structure.
Methyl 2-furoate: Contains a furan ring but lacks the phenyl and propanedioate groups.
Uniqueness
Diethyl {[4-(furan-2-carbonyl)phenyl]methyl}propanedioate is unique due to its combination of a furan ring, phenyl group, and propanedioate ester, which provides a versatile platform for various chemical transformations and applications .
Propiedades
Número CAS |
66318-16-9 |
|---|---|
Fórmula molecular |
C19H20O6 |
Peso molecular |
344.4 g/mol |
Nombre IUPAC |
diethyl 2-[[4-(furan-2-carbonyl)phenyl]methyl]propanedioate |
InChI |
InChI=1S/C19H20O6/c1-3-23-18(21)15(19(22)24-4-2)12-13-7-9-14(10-8-13)17(20)16-6-5-11-25-16/h5-11,15H,3-4,12H2,1-2H3 |
Clave InChI |
XKEQEAWPRDNXSD-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(CC1=CC=C(C=C1)C(=O)C2=CC=CO2)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


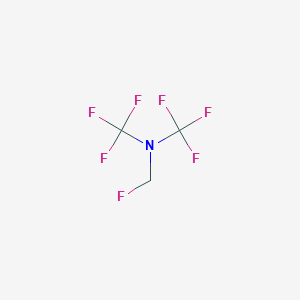

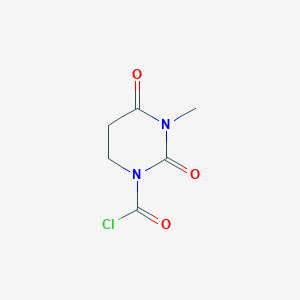
![(E,E)-1,1'-[1,2-Bis(2-phenylhydrazinylidene)ethane-1,2-diyl]bis(phenyldiazene)](/img/structure/B14476741.png)

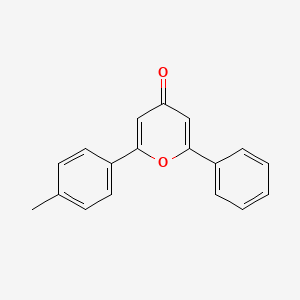
![2-bromo-6-[(E)-N-hydroxy-C-methylcarbonimidoyl]-4-methylphenol](/img/structure/B14476771.png)
